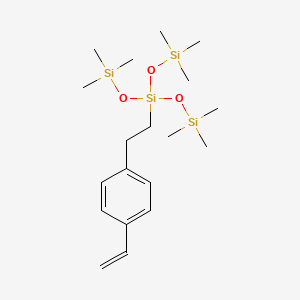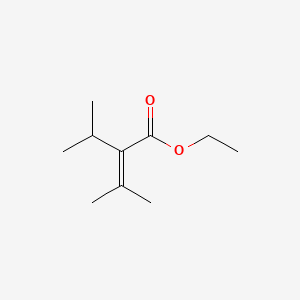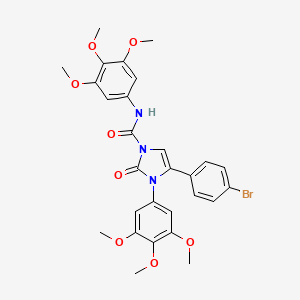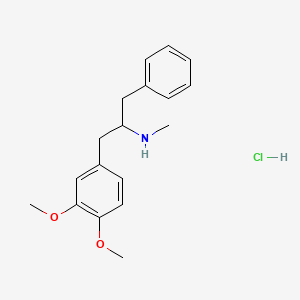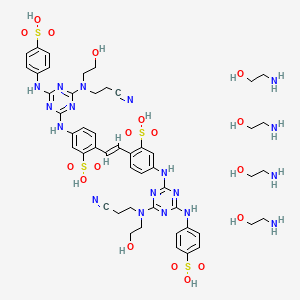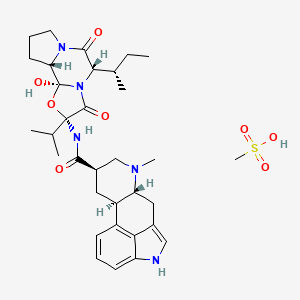
Dihydro-beta-ergocryptine mesylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydro-beta-ergocryptine mesylate is a methanesulfonic acid salt of dihydro-beta-ergocryptine. It is a derivative of ergot alkaloids, which are compounds produced by the Claviceps purpurea fungus. This compound is known for its pharmacological properties, particularly as a dopamine agonist, and is used in the treatment of various medical conditions, including Parkinson’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dihydro-beta-ergocryptine mesylate is synthesized through the hydrogenation of beta-ergocryptine. The process involves the reduction of the double bond between positions 9 and 10 in the ergocryptine molecule. The hydrogenation reaction is typically carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound involves the extraction of ergot alkaloids from the Claviceps purpurea fungus, followed by purification and chemical modification. The extracted ergot alkaloids are subjected to hydrogenation to produce dihydro-beta-ergocryptine, which is then converted to its mesylate salt by reacting with methanesulfonic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydro-beta-ergocryptine mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Various reagents depending on the desired substitution, such as halogens for halogenation reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction maintains the dihydro structure .
Wissenschaftliche Forschungsanwendungen
Dihydro-beta-ergocryptine mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying ergot alkaloid derivatives and their chemical properties.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Primarily used in the treatment of Parkinson’s disease due to its dopamine agonist properties. .
Industry: Utilized in the pharmaceutical industry for the production of medications targeting neurological disorders
Wirkmechanismus
Dihydro-beta-ergocryptine mesylate exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors in the brain, mimicking the effects of the endogenous neurotransmitter dopamine. This binding leads to the activation of dopaminergic pathways, which are crucial for motor control and cognitive functions. The compound also exhibits partial agonist/antagonist activity at adrenergic and serotonergic receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Dihydro-beta-ergocryptine mesylate is often compared with other ergot alkaloid derivatives, such as:
Dihydro-alpha-ergocryptine: Similar in structure but differs in the position of a single methyl group. .
Dihydroergocornine: Another ergot alkaloid derivative with similar pharmacological properties.
Dihydroergocristine: Used in combination with this compound in some pharmaceutical formulations.
The uniqueness of this compound lies in its specific receptor binding profile and its effectiveness in treating neurological disorders, particularly Parkinson’s disease .
Eigenschaften
CAS-Nummer |
65914-79-6 |
|---|---|
Molekularformel |
C33H47N5O8S |
Molekulargewicht |
673.8 g/mol |
IUPAC-Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C32H43N5O5.CH4O3S/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38);1H3,(H,2,3,4)/t18-,20+,22+,24+,25-,27-,31+,32-;/m0./s1 |
InChI-Schlüssel |
YKEUOHBRJUALFI-ILSKZLILSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Kanonische SMILES |
CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



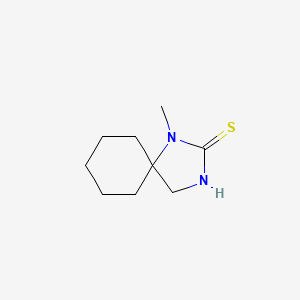
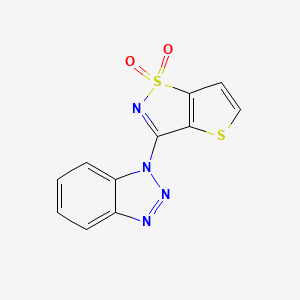
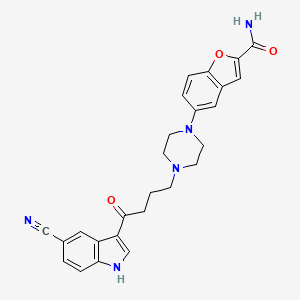
![benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12764603.png)

